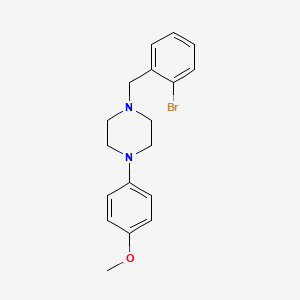![molecular formula C20H22N2O3 B4999204 3-hydroxy-4-methyl-2-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B4999204.png)
3-hydroxy-4-methyl-2-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-methyl-2-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[c]chromen-6-one core with a hydroxy group at position 3, a methyl group at position 4, and a 4-methylpiperazin-1-ylmethyl substituent at position 2.
Preparation Methods
The synthesis of 3-hydroxy-4-methyl-2-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one typically involves multiple steps. One common synthetic route starts with the Pechmann condensation reaction between resorcinol and ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin . This intermediate is then subjected to alkylation with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
3-hydroxy-4-methyl-2-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 3 can be oxidized to form a ketone derivative.
Reduction: The carbonyl group in the benzo[c]chromen-6-one core can be reduced to form a dihydro derivative.
Substitution: The methyl group at position 4 can be substituted with other functional groups using electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methyl-2-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in the proliferation of cancer cells or modulate signaling pathways related to inflammation . The hydroxy and piperazine groups in the compound play crucial roles in its binding to target proteins and receptors, leading to its biological effects .
Comparison with Similar Compounds
3-hydroxy-4-methyl-2-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one can be compared with other benzo[c]chromen-6-one derivatives, such as:
7-hydroxy-4-methylcoumarin: Lacks the piperazine substituent and has different biological activities.
3-hydroxy-2-methyl-4H-pyran-4-one: A simpler structure with distinct chemical properties and applications.
5-hydroxy-6-methyl-4H-pyran-4-one: Similar core structure but different substituents, leading to unique biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-4-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-18(23)14(12-22-9-7-21(2)8-10-22)11-17-15-5-3-4-6-16(15)20(24)25-19(13)17/h3-6,11,23H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVZSANZIHBBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C3=CC=CC=C32)CN4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
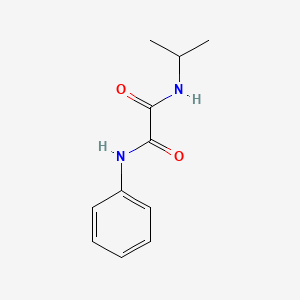
![N-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide](/img/structure/B4999130.png)
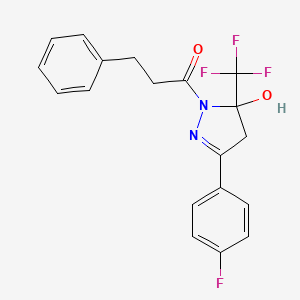
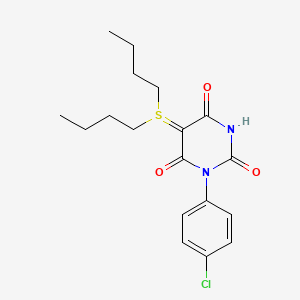
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4999166.png)
![4-[4-(2,6-Dichlorophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4999168.png)
![3'-ethyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4999182.png)
![(Z)-4-[4-chloro-3-[(3-chloro-4-methylphenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B4999189.png)
![Methyl 5-oxo-5-[4-[5-(3-phenoxypropanoylamino)pyrazol-1-yl]piperidin-1-yl]pentanoate](/img/structure/B4999195.png)
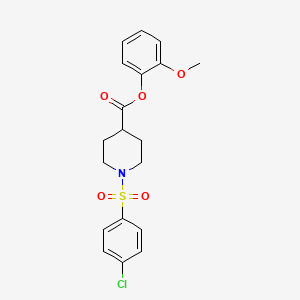
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4999217.png)
![9-[(4-FLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4999218.png)
![(E)-3-[4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B4999225.png)
